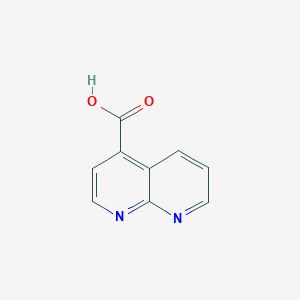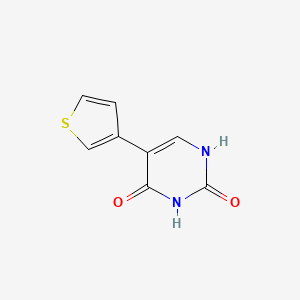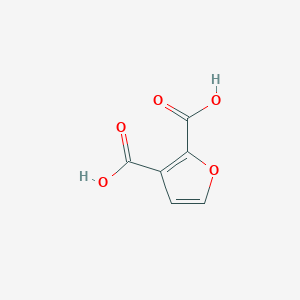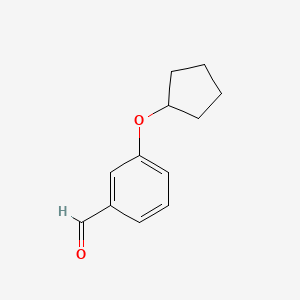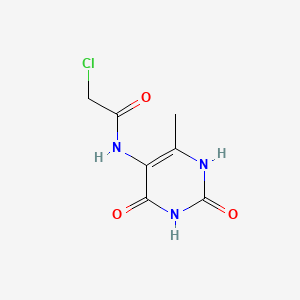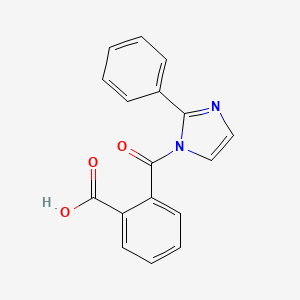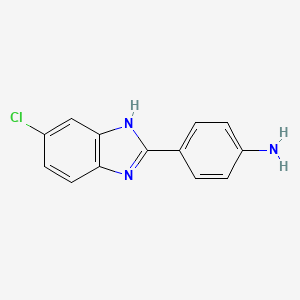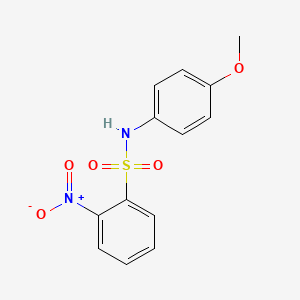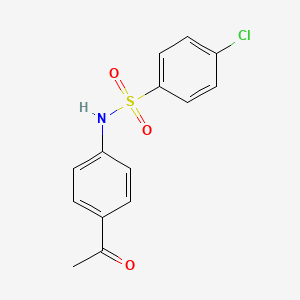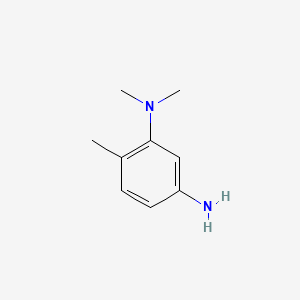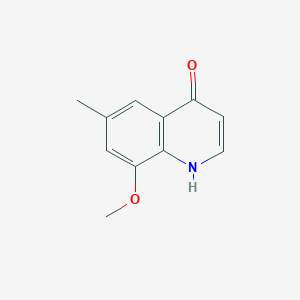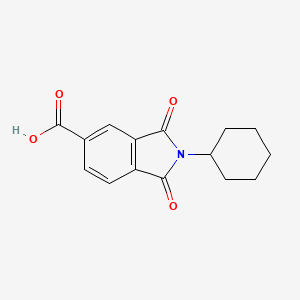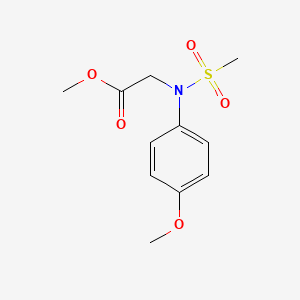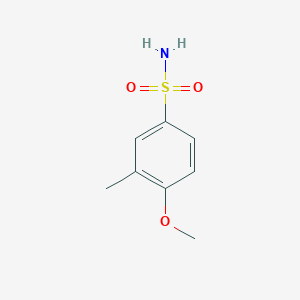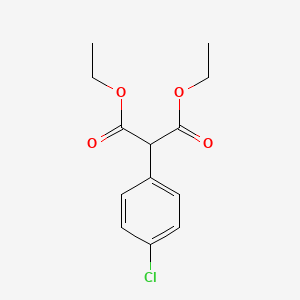
2-(4-氯苯基)丙二酸二乙酯
描述
Diethyl 2-(4-chlorophenyl)malonate is an organic compound with the molecular formula C13H15ClO4. It is a derivative of malonic acid, where the hydrogen atoms of the methylene group are replaced by a 4-chlorophenyl group and two ethyl ester groups. This compound is commonly used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals .
科学研究应用
Diethyl 2-(4-chlorophenyl)malonate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用机制
Mode of Action
It is known that this compound is a type of malonic ester . Malonic esters are often used in organic synthesis, particularly in the malonic ester synthesis, where they are alkylated at the carbon alpha to both carbonyl groups and then converted to a substituted acetic acid .
Biochemical Pathways
Given its structure and chemical properties, it may be involved in pathways related to the metabolism of malonic esters .
Pharmacokinetics
It is suggested that this compound has high gastrointestinal absorption and is bbb permeant . It is also suggested to be an inhibitor of CYP1A2 and CYP2C19 . The Log Po/w (iLOGP) is 3.21, indicating lipophilicity , which could impact its bioavailability and distribution within the body.
Action Environment
The action of Diethyl 2-(4-chlorophenyl)malonate can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it is recommended to be stored in a dry room at normal temperature . Other factors such as pH, presence of other substances, and specific conditions within the body could also potentially influence its action, efficacy, and stability.
准备方法
Synthetic Routes and Reaction Conditions
Diethyl 2-(4-chlorophenyl)malonate can be synthesized through the alkylation of diethyl malonate with 4-chlorobenzyl chloride in the presence of a base such as sodium ethoxide. The reaction typically proceeds via the formation of an enolate intermediate, which then undergoes nucleophilic substitution with the 4-chlorobenzyl chloride .
Industrial Production Methods
In an industrial setting, the synthesis of diethyl 2-(4-chlorophenyl)malonate may involve continuous flow processes to enhance efficiency and yield. The reaction conditions are optimized to ensure complete conversion of the starting materials and to minimize by-products. The product is then purified through distillation or recrystallization .
化学反应分析
Types of Reactions
Diethyl 2-(4-chlorophenyl)malonate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Decarboxylation: Upon heating, the compound can lose carbon dioxide to form substituted phenylacetic acids.
Alkylation: The enolate form of the compound can react with alkyl halides to form substituted derivatives.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base.
Decarboxylation: Requires heating, often in the presence of a catalyst.
Alkylation: Involves the use of alkyl halides and a strong base such as sodium ethoxide.
Major Products Formed
Hydrolysis: Produces 4-chlorophenylmalonic acid.
Decarboxylation: Yields 4-chlorophenylacetic acid.
Alkylation: Forms various substituted malonates depending on the alkyl halide used.
相似化合物的比较
Diethyl 2-(4-chlorophenyl)malonate can be compared with other malonate derivatives such as:
Diethyl malonate: Lacks the 4-chlorophenyl group and is used in similar synthetic applications.
Diethyl 2-(4-bromophenyl)malonate: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and applications.
Diethyl 2-(4-methylphenyl)malonate: Contains a methyl group instead of chlorine, leading to different chemical properties and uses.
The uniqueness of diethyl 2-(4-chlorophenyl)malonate lies in its specific reactivity due to the presence of the 4-chlorophenyl group, which can influence its behavior in chemical reactions and its effectiveness in various applications .
属性
IUPAC Name |
diethyl 2-(4-chlorophenyl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO4/c1-3-17-12(15)11(13(16)18-4-2)9-5-7-10(14)8-6-9/h5-8,11H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPESOPZGUSEQSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)Cl)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30295982 | |
| Record name | Diethyl 2-(4-chlorophenyl)malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30295982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19677-37-3 | |
| Record name | 19677-37-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106645 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl 2-(4-chlorophenyl)malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30295982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


